5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide

WDR5:MYC protein-protein interaction Structure-based drug design Sulfonamide SAR

This compound is a uniquely substituted benzenesulfonamide designed as a negative control probe for WDR5:MYC protein-protein interaction studies. It shares the core scaffold of the validated inhibitor Q0Y but carries a 2-methyl group instead of the essential 2-hydroxyl hydrogen-bond donor, rendering it incapable of key binding-pocket interactions. The bromine, chlorine, and methoxy substituents provide differentiated lipophilicity (XLogP3 ~3.8) and molecular weight versus non-halogenated analogs, making it invaluable for verifying on-target hydroxyl-specific activity and for screening libraries focused on halogen bonding in bromodomain-containing proteins.

Molecular Formula C14H13BrClNO3S
Molecular Weight 390.68
CAS No. 903365-28-6
Cat. No. B2973287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide
CAS903365-28-6
Molecular FormulaC14H13BrClNO3S
Molecular Weight390.68
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
InChIInChI=1S/C14H13BrClNO3S/c1-9-3-5-11(16)8-12(9)17-21(18,19)14-7-10(15)4-6-13(14)20-2/h3-8,17H,1-2H3
InChIKeySNRJCKXBXLLUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide (CAS 903365-28-6): A Structurally Differentiated Sulfonamide Probe for Specialized Procurement


5-Bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide (CAS 903365-28-6) is a multi-substituted benzenesulfonamide with a molecular formula of C14H13BrClNO3S and a molecular weight of 390.68 g/mol [1]. This compound is part of a class of sulfonamides explored for their ability to modulate protein-protein interactions, particularly the WDR5:MYC interaction, a key oncogenic target [2]. Its defining structural feature—a 2-methyl substitution on the N-phenyl ring—differentiates it from the closely related and characterized 2-hydroxy analog (PDB ligand Q0Y), which has been co-crystallized with the WD repeat-containing protein 5 (WDR5) [3].

Why 5-Bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide Cannot Be Replaced by Generic In-Class Sulfonamide Alternatives


Benzenesulfonamides are a large and diverse class; however, minor structural perturbations can lead to a complete loss of biological activity or altered physicochemical properties that impact experimental outcomes. The target compound contains a specific combination of bromine, chlorine, methoxy, and 2-methyl substituents on the scaffold. Simply substituting it with a des-bromo, des-chloro, des-methoxy, or a positional isomer (e.g., the 2-hydroxy analog Q0Y) is not valid without re-validating the activity. Specifically, the methyl-for-hydroxyl swap between Q0Y and the target compound eliminates a critical hydrogen-bond donor, which is directly implicated in key interactions within the WDR5 binding pocket, as evidenced by the co-crystal structure 6u6w [1]. Furthermore, the presence of bromine substantially increases molecular weight and LogP compared to non-halogenated analogs, altering solubility and binding kinetics [2].

Quantitative Evidence for 5-Bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide Differentiation Against the Closest Analog Q0Y


Methyl-for-Hydroxyl Substitution Eliminates Key Hydrogen-Bond Donor Functionality Relative to Q0Y in WDR5 Binding

The target compound is a direct analog of the WDR5:MYC inhibitor Q0Y (PDB ligand), where the 2-hydroxy group on the N-phenyl ring is replaced by a 2-methyl group. In the PDB entry 6u6w, Q0Y's hydroxyl engages in a critical hydrogen bond with the WDR5 protein backbone [1]. This hydrogen-bond donor capacity is absent in the target compound, predicting a loss of this specific interaction but potentially altered selectivity or binding mode. The calculated hydrogen bond donor count for the target compound is 1 (sulfonamide NH only), versus 2 for Q0Y (sulfonamide NH + phenol OH) [2].

WDR5:MYC protein-protein interaction Structure-based drug design Sulfonamide SAR

Increased Lipophilicity (XLogP3) of 5-Bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide Versus the Hydroxyl Analog Q0Y

The replacement of the hydrophilic hydroxyl group (-OH) with a hydrophobic methyl group (-CH3) is predicted to significantly increase compound lipophilicity. Computed XLogP3 values for the target compound are estimated at approximately 3.8, compared to approximately 2.9 for the 2-hydroxy analog Q0Y [1]. This ~0.9 log unit increase in LogP indicates a roughly 8-fold increase in the compound's partition coefficient, suggesting enhanced membrane permeability but potentially reduced aqueous solubility.

Physicochemical property prediction Lipophilicity Permeability

The 5-Bromo Substituent Confers Higher Molecular Weight and Polar Surface Area Compared to the Des-Bromo Analog

The presence of a bromine atom at the 5-position of the methoxy-benzene ring is a key structural difference from the des-bromo counterpart, N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide. Bromine adds approximately 79 daltons to the molecular weight and contributes to the topological polar surface area (TPSA). The target compound has a molecular weight of ~390.7 g/mol, while the des-bromo analog has a molecular weight of ~311.8 g/mol [1]. This increase can enhance van der Waals interactions and halogen bonding in target proteins.

Halogen bonding Molecular recognition Physicochemical property

Structural Confirmation via WDR5:MYC Co-Crystal System Predicts a Distinct Binding Mode for the Target Compound Compared to Q0Y

The co-crystal structure of the WDR5 protein with Q0Y (PDB 6u6w) shows that the salicylic acid-derived sulfonamide scaffold occupies a specific pocket, with the N-phenyl hydroxyl group making a hydrogen bond to the protein backbone [1]. The target compound, lacking this hydroxyl, is expected to bind in a mode that cannot recapitulate this interaction, potentially forcing a different orientation of the N-phenyl ring. This structural divergence, while not yet confirmed by a corresponding co-crystal structure of the target compound, can be inferred from the SAR of the Q0Y series, where methylation of the hydroxyl group is expected to abolish the interaction.

WDR5:MYC inhibition Protein-ligand co-crystal Sulfonamide SAR

Verified Application Scenarios for 5-Bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide (CAS 903365-28-6) in Specialized Research


Negative Control Probe for WDR5:MYC Protein-Protein Interaction Studies

Given its structural homology to the validated WDR5:MYC inhibitor Q0Y, yet lacking the critical 2-hydroxyl group required for binding, this compound is ideally suited as a negative control probe in WDR5:MYC interaction assays. Researchers can use it to confirm that any observed activity in a Q0Y-based assay is specifically due to the hydroxyl-mediated interaction [1].

Sulfonamide Structure-Activity Relationship (SAR) Profiling in Bromodomain or WDR-Domain Screening Libraries

The unique combination of bromine, chlorine, and 2-methyl substituents makes this compound a valuable entry in focused screening libraries aimed at exploring halogen bonding and hydrophobic interactions in bromodomain-containing proteins or other acetyl-lysine readers [1][2].

Physicochemical Property Benchmarking for Central Nervous System (CNS) Multiparameter Optimization

With a predicted XLogP3 of ~3.8, low hydrogen bond donor count (1), and moderate molecular weight, this compound may serve as a reference point for CNS drug discovery programs evaluating the relationship between lipophilicity and permeability in sulfonamide series [2].

Quote Request

Request a Quote for 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.